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Compound of Interest

Compound Name: SSE1806

Cat. No.: B12392303

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NRG Oncology S1806 clinical
trial, also known as the INTACT trial. The information is curated for researchers, scientists, and
professionals in drug development, offering a detailed examination of the trial's core
components, including experimental protocols, quantitative data, and relevant biological
pathways.

Trial Overview

The NRG Oncology S1806 is a Phase Il randomized clinical trial designed to evaluate the
efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard
concurrent chemoradiotherapy (CRT) for the treatment of localized muscle-invasive bladder
cancer (MIBC).[1][2] The primary goal is to determine if this combination therapy can improve
bladder-intact event-free survival (BI-EFS) compared to CRT alone.[1] This trial is a joint effort
between SWOG Cancer Research Network and NRG Oncology.[1]

Trial Identity:
e NCT Number: NCT03775265[3]

« Official Title: Phase Ill Randomized Trial of Concurrent Chemoradiotherapy With or Without
Atezolizumab in Localized Muscle Invasive Bladder Cancer|[3]
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o Status: Closed to Accrual (as of April 1, 2024)[1][4]

The rationale for this study is based on preclinical and early clinical evidence suggesting that
radiotherapy and chemotherapy can enhance the anti-tumor immune response, potentially
creating a synergistic effect with immune checkpoint inhibitors like atezolizumab.[5] Radiation is
known to induce immunogenic cell death, which releases tumor antigens and can increase the
expression of PD-L1 on tumor cells, making them more susceptible to PD-L1 blockade.[5]

Data Presentation
Patient Population and Stratification

The trial aimed to enroll 475 patients with histologically confirmed muscle-invasive urothelial
carcinoma of the bladder (T2-T4aNOMO).[1] Patients were stratified based on several factors to
ensure balanced prognostic characteristics between the treatment arms.[6][7]

Patient Characteristic Criteria

Urothelial carcinoma of the bladder (mixed

Histology
urothelial histology permitted)[4]
Stage T2-T4a, NO, MO[1][4]
Performance Status Zubrod performance status of 0-2[8]
Renal Function Glomerular filtration rate (GFR) > 25 ml/min[8]

] No prior systemic chemotherapy or pelvic
Prior Treatment o
radiation for bladder cancer[4]

Stratification Factors Groups
Performance Status 0-1 vs. 2[6][7]
Clinical Stage T2 vs. T3/T4a[6][7]

Cisplatin vs. 5-FU/Mitomycin C vs.

Chemotherapy Regimen o
Gemcitabine[6][7]

Radiation Field Bladder only vs. Small Pelvis[6][7]
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Efficacy Endpoints

The trial is designed to assess the following primary and secondary endpoints:

Endpoint Type Endpoint Definition

Time from randomization to the
first occurrence of: residual or
recurrent muscle-invasive
_ Bladder-Intact Event-Free
Primary ) bladder cancer, nodal or
Survival (BI-EFS) o ]

metastatic disease, radical
cystectomy, or death from any

cause.[7]

_ Time from randomization to
Secondary Overall Survival (OS)
death from any cause.

] ] Time from randomization to the
Metastasis-Free Survival i )
Secondary (MFS) first occurrence of distant
metastasis.

. Assessment of tumor response
Pathologic Response at 18 o
Secondary ‘ in biopsies taken 18 weeks
weeks
after randomization.[7]

Proportion of patients requiring

radical cystectomy for

Secondary Rate of Salvage Cystectomy ) )
persistent or recurrent disease.
[7]
Assessment of treatment-
Secondary Adverse Events o
related toxicity.
Secondary Quality of Life (QOL) Patient-reported outcomes.[7]

Safety and Toxicity Data (Interim Analysis)

An interim safety analysis was presented after 213 patients were enrolled (113 in the
atezolizumab arm and 100 in the control arm).[9] The data showed no new safety concerns
with the combination therapy.[9]
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Chemoradiotherapy + Chemoradiotherapy Alone
Adverse Event (Grade =3) _

Atezolizumab (n=113) (n=100)
Any Grade =3 Toxicity 58% (65 patients) 44% (44 patients)
Most Common Toxicities Hematological Hematological
Immune-Related Adverse Observed, specific numbers Not reported in the initial
Events (Grade =3) not detailed in the initial report.  summary.

Note: The majority of hematological toxicities were not considered to be immune-related by the
treating physicians.[9] A safety update on the first 73 patients reported 23 grade 3 or higher
toxicity events in the atezolizumab arm versus 11 in the control arm, with the most common
being hematological.[6]

Experimental Protocols
Treatment Arms

Patients were randomized in a 1:1 ratio to one of two treatment arms.[9]
e Arm 1 (Control): Concurrent Chemoradiotherapy (CRT)

o Arm 2 (Investigational): Concurrent Chemoradiotherapy (CRT) + Atezolizumab

Atezolizumab Administration

e Dosage: 1200 mg intravenously.[10]
e Schedule: Every 3 weeks for a total of 6 months.[6][8]

e Administration: The first infusion is administered over 60 minutes. If well-tolerated,
subsequent infusions can be given over 30 minutes.[11]

Chemotherapy Regimens

The choice of chemotherapy was at the discretion of the treating physician from a list of
protocol-specified regimens.[6]
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» Cisplatin-based regimen:

o Cisplatin 70 mg/m2 IV on day 1 or 2 of each 28-day cycle for a total of four cycles.[12]
e 5-Fluorouracil (5-FU) and Mitomycin C regimen:

o 5-FU: 500 mg/m?/day on days 1-5 and 16-20 of radiation therapy.[13]

o Mitomycin C: 12 mg/m? on day 1 of radiation therapy.[13]
e Gemcitabine-based regimen:

o Gemcitabine 1000 mg/m2 IV on days 1, 8, and 15 of each 28-day cycle.[12]

Radiation Therapy Protocol

e Technique: Intensity-Modulated Radiation Therapy (IMRT) or 3D Conformal Radiation
Therapy (3D-CRT).[3]

e Dose Fractionation:

o A common regimen for radical radiotherapy to the bladder is 52.5-55 Gy in 20 fractions
over 4 weeks or 60—64 Gy in 30-32 fractions over 6—6.5 weeks.[14]

o For patients with node-negative disease, a moderate hypofractionated regimen of 55 Gy in
20 fractions to the bladder only, delivered with Image-Guided Radiotherapy (IGRT), is
considered a standard of care.[15]

e Target Volume Delineation:

o Clinical Target Volume (CTV) for the tumor bed is delineated according to NRG guidelines.
[16]

o The Planning Target Volume (PTV) is generated by adding a margin of approximately 1 cm
to the CTV.[16]

o For pelvic nodal irradiation, the obturator, presacral, internal, and external iliac nodal
regions are contoured based on NRG consensus guidelines.[17]
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Mandatory Visualizations
PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the mechanism of action of atezolizumab in the context of the
PD-1/PD-L1 signaling pathway.
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Caption: Atezolizumab blocks the interaction between PD-1 and PD-L1.

NRG Oncology S1806 Experimental Workflow

This diagram outlines the logical flow of patient participation in the S1806 trial.
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Treatment Modalities
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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